An In-depth Technical Guide to the Physicochemical Properties of 2-(Isothiocyanatomethyl)furan
An In-depth Technical Guide to the Physicochemical Properties of 2-(Isothiocyanatomethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isothiocyanatomethyl)furan, also known as 2-furfuryl isothiocyanate, is a heterocyclic compound incorporating both a furan ring and a reactive isothiocyanate group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug development. The furan moiety is a common scaffold in many biologically active compounds, while the isothiocyanate group is known for its electrophilic nature and its presence in numerous chemopreventive and therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Isothiocyanatomethyl)furan, along with detailed experimental protocols and an exploration of its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of 2-(Isothiocyanatomethyl)furan.
Table 1: General and Physical Properties of 2-(Isothiocyanatomethyl)furan
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NOS | [1][2] |
| Molecular Weight | 139.18 g/mol | [3][4] |
| CAS Number | 4650-60-6 | [3][4] |
| Appearance | Yellow liquid | [5] |
| Boiling Point | 64 °C at 2 mmHg; 214.6 °C at 760 mmHg | [5][6] |
| Density | 1.15 g/cm³ (at 25 °C); 1.39 g/mL | [5][6] |
| Refractive Index | 1.5655; 1.569 | [5][6] |
| Flash Point | 83.6 °C | [6] |
| Vapor Pressure | 0.225 mmHg at 25 °C | [6] |
Table 2: Chemical Identifiers of 2-(Isothiocyanatomethyl)furan
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | 2-(isothiocyanatomethyl)furan | [1] |
| SMILES | S=C=NCC1=CC=CO1 | [1][7] |
| InChI | InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2 | [6][7] |
| InChIKey | ICXYINJACKJQQV-UHFFFAOYSA-N | [1][7] |
Synthesis and Characterization
The synthesis of 2-(isothiocyanatomethyl)furan can be approached through various methods, with the reaction of the corresponding primary amine (furfurylamine) with a thiocarbonylating agent being a common strategy.
Experimental Protocol: General One-Pot Synthesis of Isothiocyanates from Primary Amines
This protocol outlines a general method for the synthesis of isothiocyanates, which can be adapted for the preparation of 2-(isothiocyanatomethyl)furan from furfurylamine. The reaction proceeds via the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Materials:
-
Furfurylamine
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
A desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
Workflow for the Synthesis of 2-(Isothiocyanatomethyl)furan
Caption: General workflow for the synthesis of 2-(isothiocyanatomethyl)furan.
Methodology:
-
In a round-bottom flask, dissolve furfurylamine and a slight excess of a suitable base in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Slowly add a desulfurizing agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous work-up by washing the reaction mixture with water and brine.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-(isothiocyanatomethyl)furan.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the furan ring protons and the methylene protons adjacent to the isothiocyanate group. The furan protons will appear in the aromatic region, typically between δ 6.0 and 7.5 ppm, with characteristic coupling patterns. The methylene protons will likely appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum will show signals for the furan ring carbons and the methylene carbon. The isothiocyanate carbon typically gives a broad signal in the region of δ 130 ± 40 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S group. Other significant bands will correspond to the C-H, C=C, and C-O vibrations of the furan ring.
Mass Spectrometry (MS): Mass spectrometry will provide information on the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-(isothiocyanatomethyl)furan (139.18 g/mol ). Fragmentation patterns may involve the loss of the isothiocyanate group or cleavage of the furan ring.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 2-(isothiocyanatomethyl)furan are limited, the activities of related furan derivatives and isothiocyanates provide valuable insights into its potential as a bioactive molecule.
Isothiocyanates are well-documented for their chemopreventive properties, which are attributed to their ability to modulate various cellular processes. These include the induction of phase II detoxification enzymes, inhibition of phase I enzymes involved in carcinogen activation, induction of apoptosis, and cell cycle arrest.
Many isothiocyanates exert their effects by activating the Nrf2-Keap1 signaling pathway . Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.
Another key signaling pathway often modulated by isothiocyanates is the NF-κB pathway . NF-κB is a transcription factor that plays a crucial role in inflammation and cell survival. Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.
The furan moiety is also a key structural feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The combination of the furan ring and the isothiocyanate group in 2-(isothiocyanatomethyl)furan suggests a potential for synergistic or unique biological activities.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxicity of 2-(isothiocyanatomethyl)furan against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
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Complete cell culture medium
-
2-(Isothiocyanatomethyl)furan
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing the cytotoxicity of 2-(isothiocyanatomethyl)furan using the MTT assay.
Methodology:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-(isothiocyanatomethyl)furan in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (untreated cells).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Safety and Handling
2-(Isothiocyanatomethyl)furan is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation. It is also moisture-sensitive. Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a dry and cool place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
Conclusion
2-(Isothiocyanatomethyl)furan is a molecule with significant potential in the field of drug discovery and development, owing to the combined presence of the furan and isothiocyanate functional groups. This technical guide has summarized the available physicochemical data, provided a general synthetic protocol, and discussed the potential biological activities and relevant signaling pathways. Further research is warranted to fully elucidate the specific spectroscopic characteristics, biological effects, and mechanisms of action of this promising compound. The experimental protocols provided herein offer a foundation for researchers to initiate such investigations.
References
- 1. 2-(ISOTHIOCYANATOMETHYL)FURAN | CAS 4650-60-6 [matrix-fine-chemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. 2-FURFURYL ISOTHIOCYANATE | 4650-60-6 [chemicalbook.com]
- 5. 2-FURFURYL ISOTHIOCYANATE CAS#: 4650-60-6 [amp.chemicalbook.com]
- 6. 2-Furfuryl isothiocyanate | 4650-60-6 [chemnet.com]
- 7. 2-furfuryl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
